molecular formula C18H12FN3O4D8 B602689 Levofloxacin-d8 CAS No. 1217716-71-6

Levofloxacin-d8

Katalognummer B602689
CAS-Nummer: 1217716-71-6
Molekulargewicht: 369.42
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Molecular Structure Analysis

Levofloxacin-d8 has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .


Chemical Reactions Analysis

Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Physical And Chemical Properties Analysis

Levofloxacin-d8 has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .

Eigenschaften

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-FMBBTWBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675991
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin-d8

CAS RN

1217716-71-6
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
27
Citations
X Zheng, EM Jongedijk, Y Hu, J Kuhlin, R Zheng… - … of Chromatography B, 2020 - Elsevier
… The reference standards of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol, as well as their internal standards of moxifloxacin-d4, levofloxacin-d8, …
Number of citations: 17 www.sciencedirect.com
T Orihara - BUNSEKI KAGAKU, 2020 - jstage.jst.go.jp
… 20 ng of levofloxacin-d8 20 ng of (R)-ofloxacin-d3 … 7 Time course plot of the peak area ratio of levofloxacin and levofloxacin-d8 Analytical conditions are the same as those given in Fig. 6…
Number of citations: 0 www.jstage.jst.go.jp
S Lefeuvre, J Bois-Maublanc, L Hocqueloux… - … of Chromatography B, 2017 - Elsevier
Antibiotic (ATB) treatment of critically ill patients with pathophysiological injuries remains a challenge due to the constant increase in antimicrobial resistance. Therapeutic drug …
Number of citations: 76 www.sciencedirect.com
W Lu, M Pan, H Ke, J Liang, W Liang, P Yu… - Frontiers in …, 2022 - frontiersin.org
… internal standards (piperacillin-d5 at 18.92 μg mL −1 , cefuroxime-d3 at 20.21 μg mL −1 , cefoperazone-d5 at 21.05 μg mL −1 , meropenem-d6 at 18.97 μg mL −1 , levofloxacin-d8 at …
Number of citations: 7 www.frontiersin.org
S Bahrpeyma, M Reinisalo, L Hellinen, S Auriola… - Journal of Controlled …, 2022 - Elsevier
… Internal standards were levofloxacin D8, and rac timolol-d5 maleate salt. These aliquots were vortexed for 10 s followed by 10 min of centrifugation at 14000 g at 4 C. Finally, 100 μL of …
Number of citations: 3 www.sciencedirect.com
L Hellinen, S Bahrpeyma, AK Rimpelä, M Hagström… - Pharmaceutics, 2020 - mdpi.com
… All internal standards, namely levofloxacin D8, terazosin D8, and papaverine D3, were … and papaverine D3), 28 V (levofloxacin and levofloxacin D8), source temperature 150 C, and …
Number of citations: 18 www.mdpi.com
J Sarathy, L Blanc, N Alvarez-Cabrera… - Antimicrobial agents …, 2019 - Am Soc Microbiol
Fluoroquinolones represent the pillar of multidrug-resistant tuberculosis (MDR-TB) treatment, with moxifloxacin, levofloxacin, or gatifloxacin being prescribed to MDR-TB patients. …
Number of citations: 45 journals.asm.org
P Denti, AJ Garcia-Prats, HR Draper… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… Levofloxacin-d8 was used as the internal standard. The lower limit of quantification (LLOQ) was set at the concentration of the lowest validated standard for levofloxacin, 0.0781 mg/liter. …
Number of citations: 45 journals.asm.org
T Mercier, V Desfontaine, S Cruchon… - … of Chromatography B, 2022 - Elsevier
Objective Anti-tuberculosis (antiTB) drugs are characterized by an important inter-interindividual pharmacokinetic variability poorly predictable from individual patients’ characteristics. …
Number of citations: 6 www.sciencedirect.com
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 145 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.